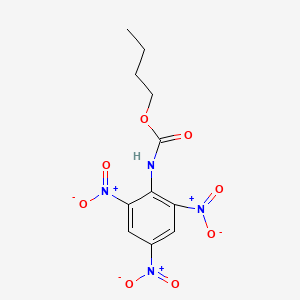

butyl N-(2,4,6-trinitrophenyl)carbamate

Description

Butyl N-(2,4,6-trinitrophenyl)carbamate is a nitroaromatic carbamate derivative characterized by a carbamate functional group (-O-CO-NH-) attached to a 2,4,6-trinitrophenyl (TNP) moiety and a butyl chain. The compound’s structure combines the electron-withdrawing nitro groups of the TNP ring with the lipophilic butyl chain, influencing its reactivity, stability, and solubility.

Properties

Molecular Formula |

C11H12N4O8 |

|---|---|

Molecular Weight |

328.23 g/mol |

IUPAC Name |

butyl N-(2,4,6-trinitrophenyl)carbamate |

InChI |

InChI=1S/C11H12N4O8/c1-2-3-4-23-11(16)12-10-8(14(19)20)5-7(13(17)18)6-9(10)15(21)22/h5-6H,2-4H2,1H3,(H,12,16) |

InChI Key |

YPDPZBRWMAALMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl N-(2,4,6-trinitrophenyl)carbamate typically involves the reaction of butylamine with 2,4,6-trinitrophenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Butylamine+2,4,6-trinitrophenyl chloroformate→Butyl N-(2,4,6-trinitrophenyl)carbamate+HCl

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Butyl N-(2,4,6-trinitrophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of butyl N-(2,4,6-triaminophenyl)carbamate.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: Butyl N-(2,4,6-trinitrophenyl)carbamate is used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and drug candidates. Its unique structure allows for the exploration of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of butyl N-(2,4,6-trinitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The pathways involved in its mechanism of action include the formation of carbamate-enzyme complexes and subsequent inhibition of enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares butyl N-(2,4,6-trinitrophenyl)carbamate with three related compounds: 2,4,6-trinitrophenylhydrazine (TNP-hydrazine) , 5-nitro-ortho-toluidine , and 5-nitrovanillin . Key parameters include molecular weight, stability, solubility, and functional reactivity.

Table 1: Comparative Properties of this compound and Analogues

| Compound Name | Molecular Weight (g/mol) | Stability (Thermal/Photolytic) | Solubility (Organic Solvents) | Key Functional Groups |

|---|---|---|---|---|

| This compound | ~327.2* | Moderate (carbamate linkage) | High in DMSO, chloroform | Carbamate, nitro groups |

| 2,4,6-Trinitrophenylhydrazine (TNP) | 231.1 | Low (hydrazine decomposition) | Moderate in ethanol | Hydrazine, nitro groups |

| 5-Nitro-ortho-toluidine (CAS 99-55-8) | 182.1 | High (aromatic amine stability) | Low in polar solvents | Aromatic amine, nitro group |

| 5-Nitrovanillin (CAS 6635-20-7) | 211.1 | Moderate (aldehyde oxidation) | Soluble in acetone | Aldehyde, nitro group |

*Calculated based on structural formula.

Key Findings:

Reactivity :

- The carbamate group in this compound confers greater hydrolytic stability compared to the hydrazine group in TNP-hydrazine, which is prone to decomposition under acidic conditions .

- Unlike 5-nitro-ortho-toluidine (an aromatic amine), the TNP-carbamate lacks free amine groups, reducing its participation in diazotization reactions but enhancing compatibility with oxidizing environments .

Solubility and Applications: The butyl chain enhances lipophilicity, making the compound more soluble in nonpolar solvents than 5-nitrovanillin (polar aldehyde). This property may favor its use in organic synthesis or polymer-bound systems. In contrast, TNP-hydrazine’s moderate solubility in ethanol limits its utility in hydrophobic matrices but supports aqueous-phase biochemical assays .

Thermal Stability: this compound exhibits moderate thermal stability due to the carbamate linkage, whereas TNP-hydrazine decomposes at elevated temperatures, releasing hazardous gases (e.g., NOx) .

Research Context and Limitations

- However, direct comparative data on this compound remain sparse. For instance, 5-nitro-ortho-toluidine (CAS 99-55-8) is primarily documented in regulatory databases (e.g., EPA) rather than functional studies, limiting mechanistic comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.